REACTION_SMILES
|
[CH:3]1([n:12]2[cH:13][n:14][c:15]3[c:16](=[O:17])[nH:18][c:19]([NH2:20])[n:21][c:22]23)[CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([CH2:9][OH:10])[O:11]1.[Cl:23][Si:24]([CH3:25])([CH3:26])[CH3:27].[NH3:1].[OH2:28].[OH2:2]>>[NH2:1][c:16]1[c:15]2[n:14][cH:13][n:12]([CH:3]3[CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([CH2:9][OH:10])[O:11]3)[c:22]2[n:21][c:19]([NH2:20])[n:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2c(ncn2C2OC(CO)C(O)C2O)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(N)c2ncn(C3OC(CO)C(O)C3O)c2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:3]1([n:12]2[cH:13][n:14][c:15]3[c:16](=[O:17])[nH:18][c:19]([NH2:20])[n:21][c:22]23)[CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([CH2:9][OH:10])[O:11]1.[Cl:23][Si:24]([CH3:25])([CH3:26])[CH3:27].[NH3:1].[OH2:28].[OH2:2]>>[NH2:1][c:16]1[c:15]2[n:14][cH:13][n:12]([CH:3]3[CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([CH2:9][OH:10])[O:11]3)[c:22]2[n:21][c:19]([NH2:20])[n:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2c(ncn2C2OC(CO)C(O)C2O)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(N)c2ncn(C3OC(CO)C(O)C3O)c2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:3]1([n:12]2[cH:13][n:14][c:15]3[c:16](=[O:17])[nH:18][c:19]([NH2:20])[n:21][c:22]23)[CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([CH2:9][OH:10])[O:11]1.[Cl:23][Si:24]([CH3:25])([CH3:26])[CH3:27].[NH3:1].[OH2:28].[OH2:2]>>[NH2:1][c:16]1[c:15]2[n:14][cH:13][n:12]([CH:3]3[CH:4]([OH:5])[CH:6]([OH:7])[CH:8]([CH2:9][OH:10])[O:11]3)[c:22]2[n:21][c:19]([NH2:20])[n:18]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2c(ncn2C2OC(CO)C(O)C2O)c(=O)[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(N)c2ncn(C3OC(CO)C(O)C3O)c2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |